S-acetyl-PEG3-alcohol: A Core Component in Targeted Protein Degradation
S-acetyl-PEG3-alcohol: A Core Component in Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
S-acetyl-PEG3-alcohol is a heterobifunctional linker molecule integral to the rapidly advancing field of targeted protein degradation. Specifically, it is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This guide provides a comprehensive overview of the properties, synthesis, and applications of S-acetyl-PEG3-alcohol, offering a valuable resource for professionals in drug discovery and development.
S-acetyl-PEG3-alcohol comprises a triethylene glycol (PEG3) spacer, which imparts favorable solubility and pharmacokinetic properties.[1][2] One terminus of the linker is a hydroxyl group (-OH), which allows for straightforward conjugation to a ligand for a target protein. The other end features a thioacetate (B1230152) group (S-acetyl), which can be readily deprotected to reveal a reactive thiol (-SH) moiety. This thiol group is then typically used to attach a ligand for an E3 ubiquitin ligase, thus completing the PROTAC structure.[2] The strategic design of this linker enables the precise spatial assembly of the target protein and the E3 ligase, facilitating the ubiquitination and subsequent degradation of the target protein.[1]
Physicochemical Properties
The fundamental properties of S-acetyl-PEG3-alcohol are summarized in the table below, compiled from various supplier specifications. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| Chemical Name | 1-({2-[2-(2-hydroxyethoxy)ethoxy]ethyl}sulfanyl)ethan-1-one | [1] |
| Synonyms | AcS-PEG3-OH, S-acetyl-PEG3-OH | [2] |
| CAS Number | 153870-20-3 | [1] |
| Molecular Formula | C₈H₁₆O₄S | [1] |
| Molecular Weight | 208.28 g/mol | [1] |
| Appearance | Solid Powder | [1] |
| Purity | ≥98% (typical) | [1] |
| Solubility | Soluble in water and most organic solvents | [2] |
| Storage Conditions | Dry, dark, and at -20°C for long-term storage | [1] |
Synthesis and Characterization
Proposed Synthesis Protocol
The synthesis of S-acetyl-PEG3-alcohol can be achieved through a straightforward two-step process starting from commercially available reagents.
Step 1: Synthesis of 2-[2-(2-mercaptoethoxy)ethoxy]ethanol
This precursor can be synthesized via the reaction of 2-(2-(2-chloroethoxy)ethoxy)ethanol with a sulfur source, such as sodium hydrosulfide (B80085).
-
Materials: 2-(2-(2-chloroethoxy)ethoxy)ethanol, Sodium hydrosulfide (NaSH), Ethanol (B145695), Water.
-
Procedure:
-
Dissolve 2-(2-(2-chloroethoxy)ethoxy)ethanol in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydrosulfide dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-[2-(2-mercaptoethoxy)ethoxy]ethanol.
-
Step 2: Acetylation of 2-[2-(2-mercaptoethoxy)ethoxy]ethanol
The final product, S-acetyl-PEG3-alcohol, is obtained by the selective acetylation of the thiol group of the precursor.
-
Materials: 2-[2-(2-mercaptoethoxy)ethoxy]ethanol, Acetic anhydride, Pyridine (or another suitable base), Dichloromethane (B109758).
-
Procedure:
-
Dissolve 2-[2-(2-mercaptoethoxy)ethoxy]ethanol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction by the addition of water.
-
Separate the organic layer, wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford S-acetyl-PEG3-alcohol.
-
Synthetic workflow for S-acetyl-PEG3-alcohol.
Expected Analytical Characterization
The identity and purity of the synthesized S-acetyl-PEG3-alcohol would be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic peaks for the PEG backbone (a complex multiplet around 3.6-3.7 ppm), the methylene (B1212753) groups adjacent to the thioester and hydroxyl groups, and a sharp singlet for the acetyl protons around 2.3 ppm. The hydroxyl proton signal may be broad and its chemical shift dependent on concentration and solvent. |
| ¹³C NMR | The carbon NMR spectrum should display signals corresponding to the different carbon environments within the PEG chain, as well as distinct signals for the carbonyl carbon of the thioester and the methyl carbon of the acetyl group. |
| Mass Spectrometry (MS) | Electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 208.28 g/mol . |
| Purity (HPLC) | Reversed-phase high-performance liquid chromatography (RP-HPLC) would be used to assess the purity of the final compound, with the product showing a single major peak. |
Role in PROTAC Drug Development
S-acetyl-PEG3-alcohol is a versatile linker for the synthesis of PROTACs. The workflow for its incorporation into a PROTAC molecule is a stepwise process involving the conjugation of the two different ligands.
PROTAC synthesis workflow using S-acetyl-PEG3-alcohol.
The general mechanism of action for a PROTAC synthesized using this linker is illustrated below.
General mechanism of PROTAC-mediated protein degradation.
Safety and Handling
S-acetyl-PEG3-alcohol is intended for research use only. As with all chemicals, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
S-acetyl-PEG3-alcohol is a valuable and versatile chemical tool in the design and synthesis of PROTACs. Its well-defined structure, favorable physicochemical properties, and bifunctional nature allow for the efficient construction of these innovative therapeutic agents. This guide provides a foundational understanding of its properties and applications, aiming to support the ongoing research and development efforts in the exciting field of targeted protein degradation.
